molecular formula C9H8ClNO B13680975 4-Chloro-5-methylindolin-2-one

4-Chloro-5-methylindolin-2-one

Cat. No.: B13680975
M. Wt: 181.62 g/mol
InChI Key: PFXOURUQNDVNGH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry

Preparation Methods

The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

4-Chloro-5-methylindolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

PFXOURUQNDVNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)Cl

Origin of Product

United States

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